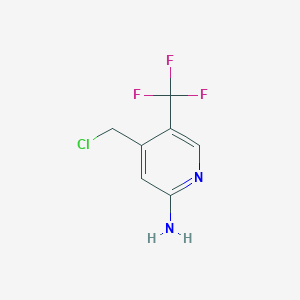

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOFKRHWGPODCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia to introduce the amino group at the 2-position . Another approach involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with chloromethylating agents to introduce the chloromethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures (>300°C) has been reported to be effective for the synthesis of related trifluoromethylpyridines .

化学反应分析

Types of Reactions

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can lead to the formation of a pyridine N-oxide.

科学研究应用

Pharmaceutical Applications

-

Active Pharmaceutical Ingredients (APIs) :

- The compound is utilized in the synthesis of APIs, particularly in oncology. For instance, derivatives containing the trifluoromethylpyridine moiety have shown promise as RAF inhibitors, which are crucial in treating specific types of cancers .

- Several FDA-approved drugs incorporate trifluoromethyl groups due to their enhanced pharmacokinetic properties. These drugs often exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts .

- Antimicrobial Activity :

- Antioxidant Properties :

Agrochemical Applications

- Crop Protection :

- The compound is a key intermediate in synthesizing agrochemicals aimed at pest control. Trifluoromethylpyridines have been widely adopted in developing herbicides and insecticides due to their efficacy and low toxicity profiles .

- Notably, this compound can be transformed into several crop protection products that have gained market approval, enhancing agricultural productivity while minimizing environmental impact .

Case Study 1: Development of Anticancer Agents

A recent study focused on synthesizing novel compounds based on this compound demonstrated significant cytotoxicity against cancer cell lines. The synthesized derivatives exhibited IC50 values indicating potent activity, supporting further development as potential therapeutic agents for cancer treatment .

Case Study 2: Agrochemical Innovations

In agricultural research, derivatives of this compound were evaluated for their effectiveness as herbicides. Field trials showed that these compounds significantly reduced weed populations while maintaining crop yields, showcasing their dual benefits in sustainable agriculture practices .

作用机制

The mechanism of action of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with biological targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Pyridine derivatives with trifluoromethyl and chloro substituents are common in pharmaceutical research. Key structural analogs include:

2-Amino-5-(trifluoromethyl)pyridine Structure: Lacks the chloromethyl group at position 3. Properties: Simpler molecular formula (C6H5F3N2), lower molecular weight (162.11 g/mol), and milder synthetic conditions (e.g., THF/NaH-mediated reactions) . Applications: Intermediate for carboxamide derivatives in agrochemicals .

5-Chloro-4-(trifluoromethyl)pyridin-2-amine

- Structure : Chloro at position 5, CF3 at position 4 (positional isomer of the target compound).

- Properties : Molecular weight ~211.57 g/mol; reactivity influenced by substituent orientation. Used as a precursor in patent literature for bioactive molecules .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives Structure: Incorporates phenyl rings and additional substituents (e.g., -NO2, -OCH3). Properties: Higher molecular weights (466–545 g/mol), melting points (259–287°C), and antimicrobial activity (e.g., MIC values against E. coli and S. aureus) .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine | C7H5ClF3N2 | ~228.6* | N/A | -NH2, -CH2Cl, -CF3 |

| 2-Amino-5-(trifluoromethyl)pyridine | C6H5F3N2 | 162.11 | N/A | -NH2, -CF3 |

| 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | 211.57 | N/A | -NH2, -Cl, -CF3 |

| Q13 (Phenyl-substituted analog) | C30H26ClN5O3 | 545.0 | 259–261 | -NH2, -CN, -C=O, -CF3, -CH3 |

*Calculated based on stoichiometry.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The -CF3 group at position 5 stabilizes the pyridine ring via inductive effects, reducing basicity compared to non-fluorinated analogs. The -CH2Cl group at position 4 offers a site for nucleophilic substitution (e.g., with amines or thiols), a feature absent in simpler analogs like 2-Amino-5-(trifluoromethyl)pyridine.

生物活性

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group, a chloromethyl group, and a trifluoromethyl substituent. These functional groups contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (CML) | 10 | Inhibition of tyrosine kinases |

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the inhibition of specific protein kinases, which are crucial for cancer cell proliferation. For example, it has been reported that derivatives of this compound exhibit significant inhibitory effects on EGFR and HER-4 receptors, with inhibition percentages reaching up to 92% at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

The biological activity of this compound is primarily due to its interaction with molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The amino group can form hydrogen bonds with target proteins, while the chloromethyl group may participate in covalent bonding with nucleophilic sites on enzymes and receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the position and nature of substituents on the pyridine ring can significantly influence its potency. For instance:

- Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.

- Chloromethyl vs. Bromomethyl : Chloromethyl groups have been shown to provide better stability and reactivity compared to bromine counterparts.

Research indicates that modifications leading to increased electron density on the aromatic system correlate with enhanced inhibitory effects on target kinases .

Case Studies

- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in oncology .

- Synergistic Effects with Other Anticancer Agents : Combining this compound with established chemotherapeutics like imatinib showed synergistic effects, leading to improved efficacy against resistant cancer cell lines .

常见问题

Q. What are the foundational synthetic routes for 2-amino-4-chloromethyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyridine core. Key steps include:

- Chlorination : Introduction of the chloromethyl group at position 4 via electrophilic substitution using reagents like POCl₃ or SOCl₂ under reflux .

- Trifluoromethylation : The trifluoromethyl group at position 5 is introduced using Ruppert-Prakash reagents (e.g., TMSCF₃) or copper-mediated cross-coupling .

- Amination : Selective amination at position 2 is achieved via Buchwald-Hartwig coupling or nucleophilic substitution with NH₃/amines .

Critical Factors : - Temperature control (e.g., 80–110°C for trifluoromethylation) to avoid side reactions.

- Solvent choice (e.g., DMF for polar intermediates, THF for coupling reactions).

- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate ≥95% purity .

Q. How do the functional groups in this compound dictate its reactivity in substitution reactions?

- Methodological Answer :

- Chloromethyl Group (-CH₂Cl) : Highly reactive toward nucleophilic substitution (e.g., with amines, thiols) or elimination to form vinyl derivatives under basic conditions .

- Trifluoromethyl Group (-CF₃) : Electron-withdrawing effect enhances electrophilicity at adjacent positions, directing substitutions to the 4- and 6-positions of the pyridine ring .

- Amino Group (-NH₂) : Participates in hydrogen bonding and can be acylated or sulfonylated for derivatization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for H-6 in pyridine) and CF₃ group integration .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 215.05) .

- Melting Point Analysis : 95–97.5°C for purity assessment .

- HPLC/GC : For quantifying purity (>97%) using C18 columns (H₂O/MeCN gradient) or capillary GC with FID detection .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the pyridine ring?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for coupling at the 4-position (activated by the CF₃ group) .

- Conditions :

- Solvent: Dioxane/H₂O (4:1) with K₂CO₃ as base.

- Temperature: 90–100°C for 12–24 hours.

- Substrate Scope : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) yield higher conversions (70–85%) .

Table 1 : Representative Coupling Results

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-CF₃-C₆H₄B(OH)₂ | XPhos Pd G3 | 82 |

| 3-NO₂-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | 75 |

Q. How to resolve contradictions in reported reaction yields for trifluoromethylation?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : TMSCF₃ must be freshly distilled to avoid moisture-induced decomposition .

- Catalytic System : CuI vs. CuBr impacts trifluoromethyl radical generation efficiency .

- Workup Strategy : Acidic quenching (HCl) vs. neutral extraction affects byproduct removal.

Recommendation : Replicate conditions from high-yield protocols (e.g., 75% yield with CuI/DMF at 110°C) and systematically vary one parameter at a time .

Q. What strategies enhance regioselectivity in electrophilic substitutions?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc on -NH₂) to block undesired positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution relative to CF₃ .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic attack preferences at positions 4 and 6 .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer :

- Exothermic Reactions : Trifluoromethylation requires controlled heating/cooling to prevent runaway reactions .

- Purification : Switch from column chromatography to fractional distillation or crystallization for >10 g batches .

- Byproduct Management : Install scrubbers for HCl/HF gas emissions during chlorination/fluorination steps .

Tables for Key Data

Table 2 : Comparative Reactivity of Substituents

| Position | Group | Reactivity Type | Example Reaction |

|---|---|---|---|

| 2 | -NH₂ | Nucleophilic | Acylation with AcCl |

| 4 | -CH₂Cl | Electrophilic | SN2 with KOtBu |

| 5 | -CF₃ | Electron-Withdrawing | Suzuki coupling at 4/6 |

Table 3 : Analytical Parameters for Quality Control

| Technique | Parameters | Acceptable Range |

|---|---|---|

| HPLC | Column: C18, 250 mm; Mobile Phase: H₂O/MeCN (70:30) | Retention time: 6.8 ± 0.2 min |

| GC | Column: DB-5; Oven: 150°C → 250°C (10°C/min) | Purity ≥97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。